

# 1-Chloro-2-(dimethoxymethyl)benzene IUPAC name and structure

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## Compound of Interest

Compound Name:	1-Chloro-2-(dimethoxymethyl)benzene
CAS No.:	70380-66-4
Cat. No.:	B1349112

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## Technical Monograph: 1-Chloro-2-(dimethoxymethyl)benzene

### Executive Summary

**1-Chloro-2-(dimethoxymethyl)benzene** (CAS 70380-66-4) represents a critical "masked" electrophile in modern medicinal chemistry.[1] While structurally simple, its utility lies in its dual nature: it possesses a robust protecting group (dimethyl acetal) that shields the reactive aldehyde functionality, while retaining an aryl chloride handle for transition-metal-catalyzed cross-couplings.[1] This guide dissects the molecule from a process chemistry perspective, detailing its synthesis, stability profile, and strategic application in generating complex heterocyclic pharmacophores.[1]

### Structural Identity & Nomenclature

The IUPAC nomenclature for this compound is derived by treating the benzene ring as the parent structure.[1] The principal functional group determines the numbering priority.

- Systematic Name: **1-Chloro-2-(dimethoxymethyl)benzene**[1][2][3][4]
- Common Synonyms: 2-Chlorobenzaldehyde dimethyl acetal;  
-Dimethoxy-2-chlorotoluene.[1]
- Structural Analysis:
  - Core: Benzene ring.[1][5]
  - Substituent 1 (Position 1): Chlorine atom (-Cl).[1]
  - Substituent 2 (Position 2): Dimethoxymethyl group (  
).[1]
  - Steric Considerations: The ortho substitution pattern creates significant steric bulk.[1] The acetal moiety typically rotates out of the plane of the benzene ring to minimize repulsion with the adjacent chlorine atom, influencing its NMR shift values and reactivity rates compared to para isomers.[1]

## Molecular Structure Diagram

(Note: Visualized as a 2D connectivity graph)

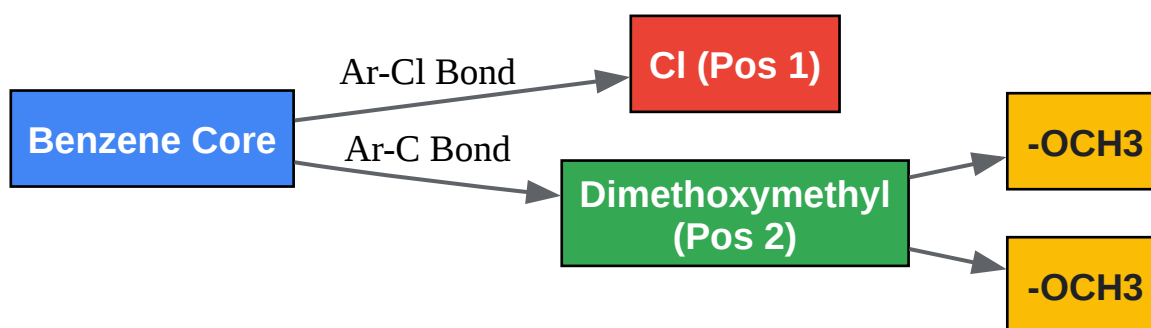


Figure 1: Structural Connectivity of 1-Chloro-2-(dimethoxymethyl)benzene

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[1][6]

## Physicochemical Profile

For process chemists, understanding the physical state is crucial for handling and purification. [1] The compound is lipophilic and lacks hydrogen bond donors, making it highly soluble in organic solvents but immiscible in water.[1]

Property	Value	Context for Handling
CAS Number	70380-66-4	Unique identifier for regulatory search.[1][2]
Molecular Formula		
Molecular Weight	186.63 g/mol	
Physical State	Colorless to pale yellow liquid	Viscosity is lower than the parent aldehyde.[1]
Boiling Point	~108-110°C @ 15 mmHg	Purifiable via vacuum distillation.[1] Avoid atmospheric distillation to prevent thermal decomposition.
Solubility	DCM, THF, Toluene, MeOH	Soluble in most non-polar to polar aprotic solvents.[1]
Stability	Base-Stable / Acid-Labile	Critical: Stable to NaOH/KOH and organolithiums; rapidly hydrolyzes in dilute HCl/H <sub>2</sub> SO <sub>4</sub> .[1]

## Synthetic Pathways[1]

The industrial preparation of **1-Chloro-2-(dimethoxymethyl)benzene** prioritizes the Acetalization Route over the older gem-dichloride methanolysis method due to milder conditions and higher atom economy.[1]

### Protocol: Acid-Catalyzed Acetalization

This method utilizes trimethyl orthoformate (TMOF) as both the reagent and the water scavenger, driving the equilibrium forward.[1]

### Reagents:

- 2-Chlorobenzaldehyde (1.0 eq)[1][6]
- Trimethyl orthoformate (1.2 - 1.5 eq)[1]
- Methanol (Solvent, 3-5 volumes)
- Catalyst:
  - Toluenesulfonic acid (pTSA) (1 mol%) or (mild Lewis acid).[1]

### Step-by-Step Methodology:

- Charge: In a dry reactor under \_\_\_\_\_, dissolve 2-chlorobenzaldehyde in anhydrous methanol.
- Activation: Add the acid catalyst (pTSA). Stir for 10 minutes to ensure homogeneity.
- Addition: Add trimethyl orthoformate dropwise to control the slight exotherm.
- Reflux: Heat the mixture to reflux ( \_\_\_\_\_ ) for 3-6 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). The aldehyde spot ( \_\_\_\_\_ ) should disappear, replaced by the less polar acetal ( \_\_\_\_\_ ).[1]
- Quench: Cool to RT. Add solid \_\_\_\_\_ to neutralize the catalyst before workup. This is vital to prevent hydrolysis during concentration.
- Isolation: Filter off salts, concentrate the filtrate, and distill under reduced pressure.

## Reaction Mechanism Visualization

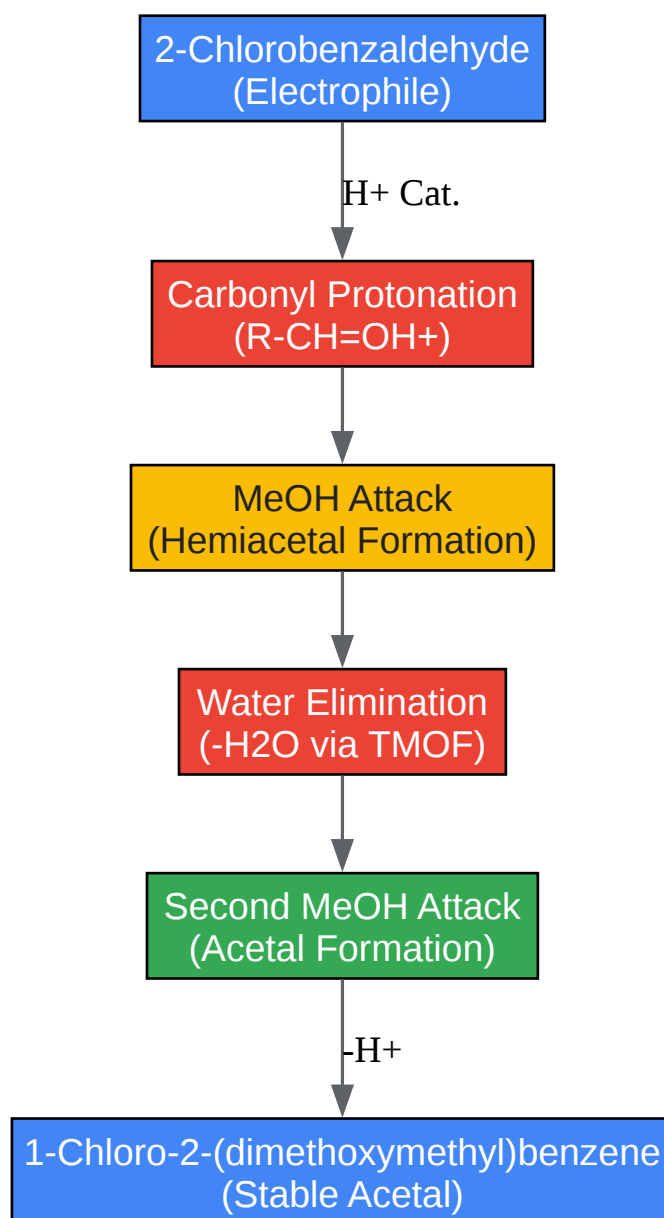


Figure 2: Acid-Catalyzed Acetalization Mechanism

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[1][6]

## Reactivity & Strategic Utility

The primary value of this molecule in drug development is its orthogonal reactivity.[1] It allows chemists to perform harsh organometallic transformations on the chlorine handle without affecting the aldehyde (which is masked).[1]

## A. Chemo-selective Cross-Coupling (Suzuki-Miyaura)

The aryl chloride is a suitable partner for Pd-catalyzed coupling.<sup>[1]</sup> If the free aldehyde were present, it could undergo side reactions (e.g., condensation with the boronic acid amine ligands or reduction).<sup>[1]</sup>

- Catalyst System:

/ S-Phos or

.<sup>[1]</sup>

- Base:

or

(anhydrous conditions preferred).

- Outcome: Formation of biaryl aldehydes (after deprotection) which are key scaffolds for sartans (antihypertensives) and biaryl-based kinase inhibitors.<sup>[1]</sup>

## B. Deprotection (Hydrolysis)

Regenerating the aldehyde is straightforward but requires pH control to avoid racemization of sensitive stereocenters elsewhere in the molecule.<sup>[1]</sup>

- Standard Protocol: THF/Water (4:1) with 1M HCl at RT for 1 hour.
- Mechanism: Protonation of methoxy oxygen

Loss of MeOH

Oxocarbenium ion

Water attack.<sup>[1]</sup>

## Strategic Workflow Diagram

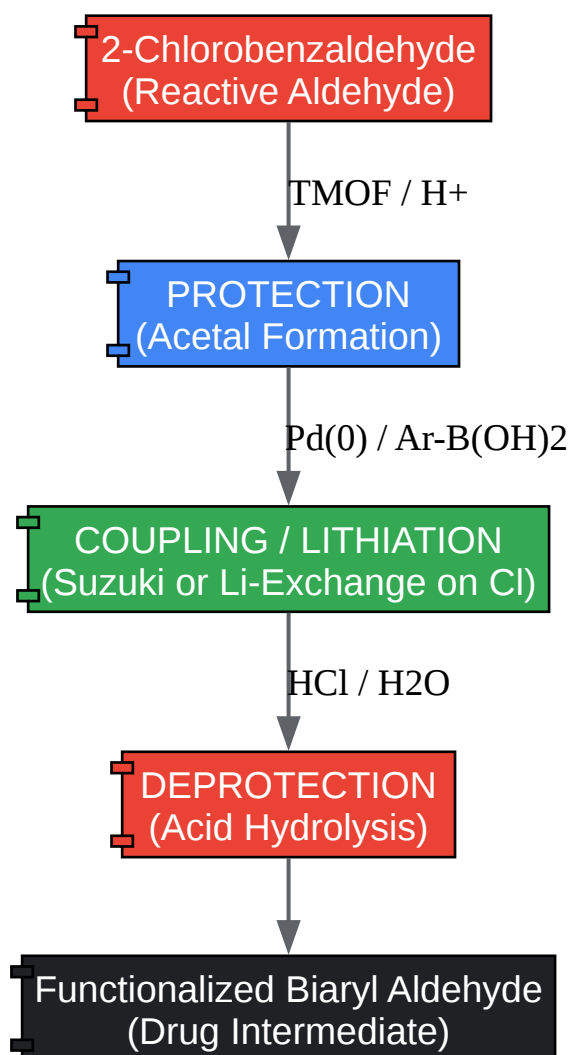


Figure 3: The 'Masked Aldehyde' Strategy in Drug Synthesis

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## Applications in Medicinal Chemistry

- **Biaryl Synthesis:** Used extensively to synthesize 2-substituted benzaldehydes where the substituent is an aryl or heteroaryl group.[1] This motif is prevalent in AT1 receptor antagonists (e.g., Losartan analogs) where the biphenyl core is constructed via coupling of the protected chlorobenzaldehyde.[1]
- **Heterocycle Construction:** Following the Suzuki coupling, the regenerated aldehyde can be condensed with hydrazines or amines to form indazoles, quinazolines, or isoquinolines.[1] The acetal ensures the aldehyde remains intact during the initial carbon-carbon bond formation.[1]

- Directed Ortho Metalation (DoM): While the chlorine is the primary handle, the acetal oxygen can also serve as a Directed Metalation Group (DMG).[1] Treatment with n-butyllithium can selectively lithiate the position ortho to the acetal (Position 6), allowing for tri-substitution patterns (1-Cl, 2-Acetal, 6-Electrophile).[1]

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